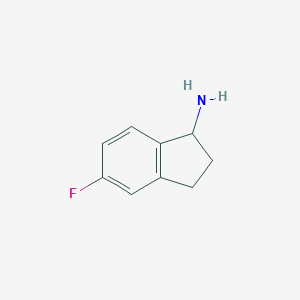

5-Fluoro-2,3-dihydro-1H-inden-1-amine

Overview

Description

“5-Fluoro-2,3-dihydro-1H-inden-1-amine” is a chemical compound with the CAS Number: 2340-06-9 . It has a molecular weight of 151.18 . The physical form of this compound is liquid .

Synthesis Analysis

The synthesis of indanones, which are structurally similar to “5-Fluoro-2,3-dihydro-1H-inden-1-amine”, has been achieved through various methods. These include the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides . Another method involves a nickel-catalyzed reductive cyclization of a broad range of enones .

Molecular Structure Analysis

The molecular structure of “5-Fluoro-2,3-dihydro-1H-inden-1-amine” can be represented by the formula C9H7FO . The IUPAC Standard InChI is InChI=1S/C9H7FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2 .

Physical And Chemical Properties Analysis

“5-Fluoro-2,3-dihydro-1H-inden-1-amine” is a liquid at room temperature . It has a molecular weight of 151.18 . The IUPAC name of the compound is (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride .

Scientific Research Applications

Dopamine Receptor Agonists : Di Stefano et al. (2005) reported the synthesis of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists. These compounds showed potential as dopamine D(2)-like agonists, impacting the cGMP content in rat neostriatal membranes (Di Stefano et al., 2005).

Synthesis of Indanone Analogues : Rahimpour et al. (2018) developed a method for synthesizing 2-(4-amino-substituted benzylidene)indanone derivatives. These compounds are a novel class of 1-indanones, prepared via aromatic nucleophilic substitution (SNAr) reaction (Rahimpour et al., 2018).

Synthesis of Indenamine Hydrochloride : Prashad et al. (2006) described an efficient and economical synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride using 2-aminoindan as a starting material. This synthesis involves six steps with a 49% overall yield (Prashad et al., 2006).

Chiral Resolution Reagent : Rodríguez-Escrich et al. (2005) introduced (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a chiral resolution reagent for α-chiral amines, derived from enantiopure phenylglycidol. This reagent is effective for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Antibacterial Agents : Joshi et al. (1981) synthesized fluorine-containing indole-2,3-dione derivatives with antibacterial activity. These compounds showed efficacy against Staphylococcus albus and Escherichia coli (Joshi et al., 1981).

Optical Resolution and Epimerization : Kawachi et al. (1999) reported on the optical resolution and epimerization of fluorosilane having an optically active amino group. This study provides access to optically active silicon compounds (Kawachi et al., 1999).

Synthesis of Pyrimidine-Containing Compounds : Kochia et al. (2019) developed a one-pot reaction method for preparing pyrimidine-containing compounds with potential synthetic and pharmacological interest (Kochia et al., 2019).

Multicomponent Synthesis of Indenes : Tsukamoto et al. (2007) described a palladium(0)-catalyzed multicomponent synthesis of biologically important 1H-indenes with three substituent groups. This method allows for the combinatorial preparation of unsymmetrically substituted 1H-indenes (Tsukamoto et al., 2007).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Indole derivatives, which are structurally similar to “5-Fluoro-2,3-dihydro-1H-inden-1-amine”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “5-Fluoro-2,3-dihydro-1H-inden-1-amine” could also have potential applications in the field of therapeutics.

properties

IUPAC Name |

5-fluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTIEZMRLKEJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586580 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2,3-dihydro-1H-inden-1-amine | |

CAS RN |

148960-33-2 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B114879.png)

![Benzamide,N-methyl-4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-N-[3-methyl-1-[(2-pyridinylamino)carbonyl]butyl]-,(S)-](/img/structure/B114880.png)

![6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one](/img/structure/B114903.png)

![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile](/img/structure/B114909.png)

![2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B114917.png)

![8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione](/img/structure/B114927.png)